

Physical and Chemical Properties of Indeloxazine Hydrochloride

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Compound Focus: Indeloxazine Hydrochloride

CAS No.: 65043-22-3

Cat. No.: S530609

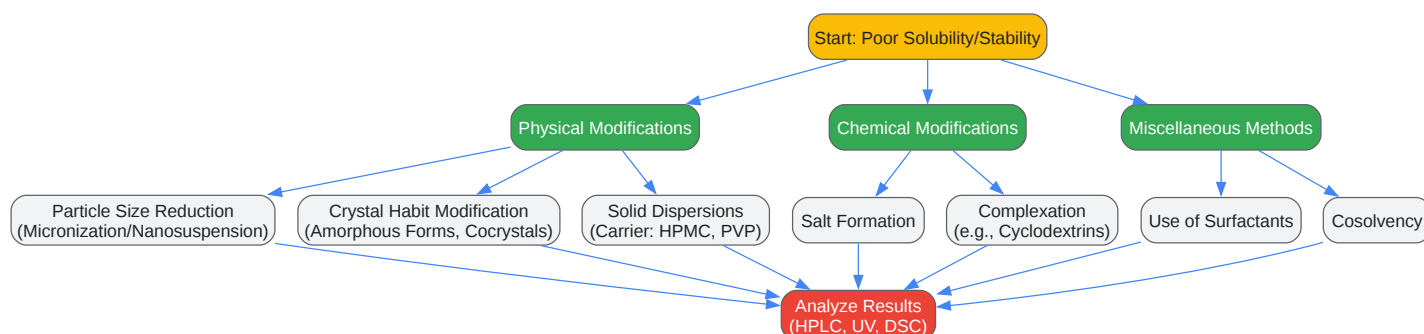
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The table below summarizes the key identified properties for **Indeloxazine Hydrochloride**:

Property	Value / Description	Source
Molecular Formula	C ₁₄ H ₁₈ ClNO ₂	[1]
Molecular Weight	267.75 g/mol	[1]
Appearance	Solid powder	[1]
Melting Point	155-156 °C	[1]
Boiling Point	401.4 °C at 760 mmHg	[1]
Solubility	Soluble in DMSO; Not soluble in water	[1]
Storage Recommendation	-20°C Freezer	[1]

Strategies to Address Solubility and Stability

For issues not fully characterized in literature, standard pharmaceutical approaches can be applied. The following diagram outlines a logical workflow for troubleshooting these issues.



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The table below details the potential strategies mapped in the workflow [2] [3]:

Category	Strategy	Key Details & Examples
Physical Modifications	Particle Size Reduction	Increase surface area via micronization (jet mill) or nanosuspension . Does not change equilibrium solubility but enhances dissolution rate [2].
	Crystal Habit Modification	Utilize more soluble amorphous forms or cocrystallization . Amorphous forms are generally more soluble than crystalline counterparts [4] [2].
	Solid Dispersions	Disperse drug in inert carrier (e.g., HPMC, PVP) to improve dissolution rate and solubility [2] [3].
Chemical Modifications	Salt Formation	Common for ionizable drugs to significantly increase solubility. The hydrochloride salt is already used for Indeloxazine [4] [2].

Category	Strategy	Key Details & Examples
	Complexation	Use cyclodextrins to form inclusion complexes, enhancing solubility and protecting the drug from degradation [4] [3].
Miscellaneous Methods	Use of Surfactants	Reduce surface tension and improve drug wetting, especially in liquid formulations. Useful for poorly soluble drugs [4] [2].
	Cosolvency	Use water-miscible solvents (e.g., glycerol, ethanol) in combination with water to enhance solubility [2].

Experimental Protocols for Investigation

When testing the above strategies, robust analytical techniques are essential for evaluating success and identifying instability.

Protocol 1: Equilibrium Solubility Determination (Shake-Flask Method)

This classic method is fundamental for measuring a drug's solubility [4] [2].

- **Preparation:** Place an excess amount of **Indeloxazine hydrochloride** (more than needed for saturation) into a vial containing your solvent of choice (e.g., buffer at specific pH, water, or a co-solvent system).
- **Agitation:** Seal the vials and agitate them in a water bath shaker at a constant temperature (e.g., 37°C) for a sufficient time to reach equilibrium (typically 24-72 hours).
- **Separation:** After equilibration, separate the undissolved solid from the solution by filtration (using a 0.45µm or smaller filter) or centrifugation.
- **Analysis:** Dilute the clear supernatant appropriately and analyze the drug concentration using a suitable method such as **UV-Visible Spectroscopy** [4].

Protocol 2: Forced Degradation Study for Stability Assessment

These studies help identify degradation pathways and products [4] [3].

- **Stress Conditions:** Expose the drug substance to various stress conditions:
 - **Acidic/Basic Hydrolysis:** Heat in 0.1M HCl and 0.1M NaOH at 70°C for 24-48 hours.
 - **Oxidative Stress:** Treat with 3% hydrogen peroxide at room temperature for 24 hours.
 - **Photostability:** Expose to UV light (e.g., as per ICH Q1B guidelines).
 - **Thermal Stress:** Store solid drug at 60°C for 10 days.
- **Analysis:** Monitor the samples periodically using **High-Performance Liquid Chromatography (HPLC)**. Compare the chromatograms of stressed samples with a control to identify new peaks (degradation products) and a reduction in the main drug peak [3].

Protocol 3: Thermal Analysis for Physical Stability

- **Procedure:** Use **Differential Scanning Calorimetry (DSC)**. Heat a small sample (2-5 mg) of **Indeloxazine hydrochloride** in a sealed pan over a temperature range (e.g., 50°C to 200°C) at a constant rate.
- **Interpretation:** The melting point and shape of the endothermic peak can provide information about the drug's crystalline form, purity, and potential interactions with excipients. A sharp melting endotherm at ~155°C would confirm the crystalline nature of the starting material [1] [3].

Frequently Asked Questions (FAQs)

Q1: The solubility of Indeloxazine hydrochloride in water is poor. What are my first steps to improve it? Your first steps should involve **physical modifications** due to their relatively broad applicability. Begin with particle size reduction via micronization to increase the surface area. If that is insufficient, investigate forming amorphous solid dispersions with polymers like HPMC or PVP, which can significantly enhance dissolution rates [2].

Q2: How can I protect Indeloxazine hydrochloride from degradation during storage and processing?

- **Control the Environment:** Store the powder at -20°C in a tightly closed container [1]. For formulations, use **light-resistant packaging** (amber glass/bottles) and **moisture-proof packaging** (containers with desiccants) [3].
- **Formulate with Care:** Add antioxidants (e.g., chelators like EDTA) to the formulation to prevent oxidation. Using buffers to maintain an optimal pH can also protect against acid/base-catalyzed hydrolysis [3].
- **Use Protective Carriers:** Consider complexing the drug with cyclodextrins, which can shield the molecule from degradation while also improving solubility [4] [3].

Q3: What analytical techniques are critical for monitoring stability? HPLC is the gold standard for quantifying the active ingredient and identifying and tracking the formation of degradation products over time. For physical stability, **DSC** is essential for characterizing the solid-state form and detecting polymorphic changes. **UV Spectrophotometry** and **Karl Fischer Titration** are also valuable for assessing photostability and moisture content, respectively [4] [3].

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